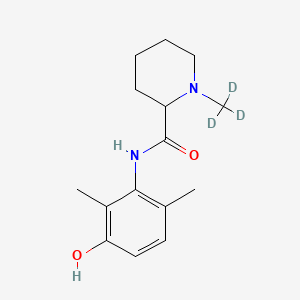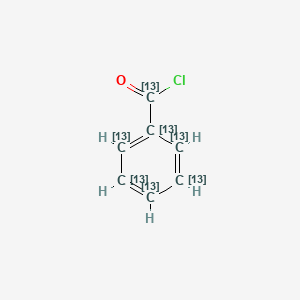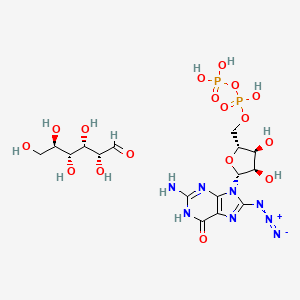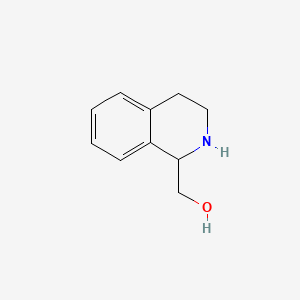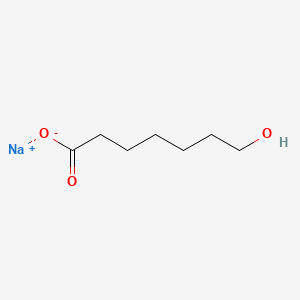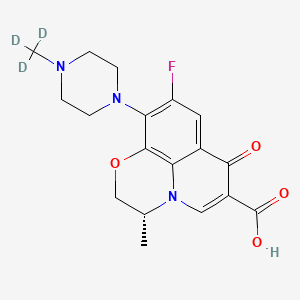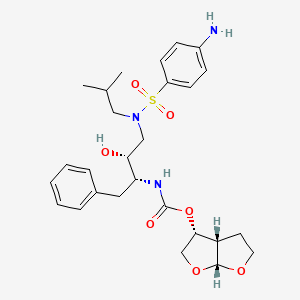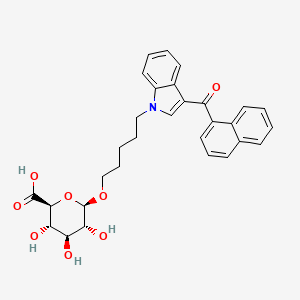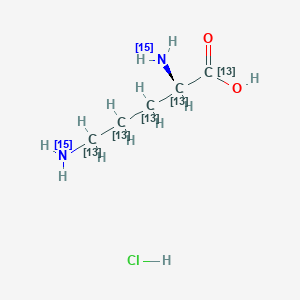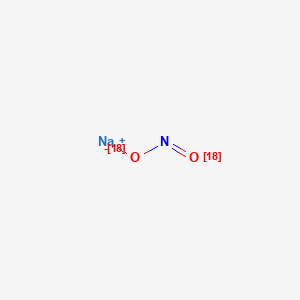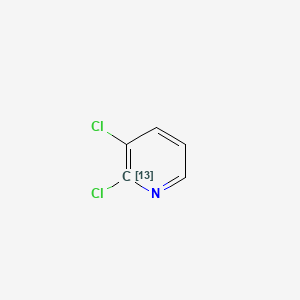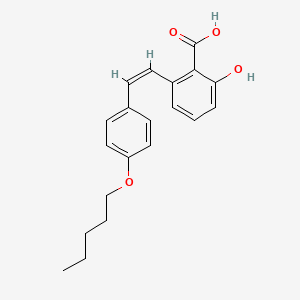
(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyloxybenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 g/mol . The IUPAC name for this compound is 4-pentoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 4-Pentyloxybenzoic acid isInChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10 (6-8-11)12 (13)14/h5-8H,2-4,9H2,1H3, (H,13,14) . The Canonical SMILES for this compound is CCCCCOC1=CC=C (C=C1)C (=O)O . Physical And Chemical Properties Analysis
4-Pentyloxybenzoic acid has a molecular weight of 208.25 g/mol . It has a XLogP3 value of 4.1 . This compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has a rotatable bond count of 6 .Applications De Recherche Scientifique
Histone Acetyltransferase Inhibition
CAY10669 is known to be an inhibitor of the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). It has an IC50 value of 662 μM, which means it can inhibit PCAF at this concentration . This makes it a valuable tool in the study of epigenetics and transcription .
Enhancement of SAHA-induced Acetylation
In addition to its inhibitory role, CAY10669 has been found to enhance the SAHA-induced acetylation in HepG2 cells . This suggests that it could be used in combination with other compounds to modulate acetylation levels in cells .
Cytotoxicity in Zebrafish Embryo
CAY10669 exhibits cytotoxicity in zebrafish embryos . This could make it a useful tool in developmental biology and toxicology studies .
Promotion of Transgene Expression
CAY10669 has been found to promote transgene expression in CHO-K1 cells . This suggests that it could be used to enhance the efficiency of gene delivery and expression in these cells .
Study of Histone Acetylation
At concentrations of 30-60 μM, CAY10669 can dose-dependently inhibit histone H4 acetylation in HepG2 cells in vitro . This makes it a useful tool for studying the role of histone acetylation in gene expression and cellular function .
Biochemical Research
CAY10669 is a biochemical that is often used in research. Its properties make it a valuable tool in a variety of research areas, including epigenetics, transcription, and translation .
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Pentyloxybenzoic acid . Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
Mécanisme D'action
Target of Action
CAY10669 primarily targets the histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor) . PCAF is an enzyme that plays a crucial role in gene expression by acetylating histones, which leads to the relaxation of chromatin structure and allows transcription factors to access DNA.
Mode of Action
CAY10669 acts as an inhibitor of PCAF , with an IC50 of 662 μM . By inhibiting PCAF, CAY10669 prevents the acetylation of histones, thereby influencing gene expression.
Biochemical Pathways
The inhibition of PCAF by CAY10669 affects the histone acetylation pathway . This can lead to changes in the transcription of certain genes, which can have downstream effects on various cellular processes.
Pharmacokinetics
Its solubility in dmf, dmso, and ethanol suggests that it may be well-absorbed and distributed in the body
Result of Action
CAY10669 has been shown to enhance the SAHA-induced acetylation in HEPG2 cells, exhibit cytotoxicity in zebrafish embryos, and promote transgene expression in CHO-K1 cells . These effects are likely the result of its inhibition of PCAF and the subsequent changes in gene expression.
Propriétés
IUPAC Name |
2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUSBQKQHUSQE-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)
